molecular formula C8H18ClNO3 B555516 (R)-Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride CAS No. 78537-14-1

(R)-Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride

Cat. No. B555516
CAS RN: 78537-14-1
M. Wt: 175,23*36,46 g/mole
InChI Key: PCIABNBULSRKSU-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride, commonly known as (R)-MTBP, is a chiral amine compound that has a wide range of applications in the scientific research field. It is used in a variety of biochemical and physiological experiments, and is particularly useful in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis and Applications in Organic Chemistry : (R)-Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride serves as a key intermediate in the synthesis of various organic compounds. For instance, it plays a crucial role in the synthesis of L-cystine derivatives used in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014). The compound's versatility is further demonstrated in the enantioselective synthesis of neuroexcitant analogues, showcasing its importance in the development of compounds with potential neurological activity (Pajouhesh et al., 2000).

Reactivity and Derivative Formation : The compound's reactivity is explored in the synthesis of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, where it undergoes various substitution reactions, leading to the formation of a wide array of substitution products. This demonstrates its potential as a building block in chemical synthesis (Baš et al., 2001).

Molecular Structure and Conformation

Crystal Structure Analysis : The detailed study of the molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate highlights the intricate conformational aspects and intermolecular bonding in compounds derived from (R)-Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride. This research provides valuable insights into the conformations stabilized by weak intermolecular interactions (Kozioł et al., 2001).

Catalysis and Ligand Design

Ligand Design and Catalysis : The compound's derivatives have been used in designing novel ligands for catalysis, highlighting its role in enhancing enantioselectivity in chemical reactions. This application is particularly important in asymmetric synthesis, where the creation of chiral molecules is crucial (Jimeno et al., 2003).

Antimicrobial Potential

Potential Antimicrobial Applications : Derivatives of (R)-Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride have been explored for their antimicrobial properties, indicating its potential utility in developing new antimicrobial agents. This aspect opens up avenues for further research in the field of medicinal chemistry (Doraswamy & Ramana, 2013).

properties

IUPAC Name

methyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIABNBULSRKSU-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544095
Record name Methyl O-tert-butyl-D-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride

CAS RN

78537-14-1
Record name Methyl O-tert-butyl-D-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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